

physical and chemical properties of 4-Bromopyridine-3-boronic acid

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Compound of Interest

Compound Name: 4-Bromopyridine-3-boronic acid

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An In-depth Technical Guide to 4-Bromopyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromopyridine-3-boronic acid**, a key building block in modern organic synthesis and drug discovery. This document details its characteristics, stability, and common applications, supported by experimental considerations.

Core Properties of 4-Bromopyridine-3-boronic acid

4-Bromopyridine-3-boronic acid is a heterocyclic organoboron compound valued for its utility in creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents. Its chemical structure, featuring a pyridine ring substituted with both a bromine atom and a boronic acid group, allows for versatile reactivity in cross-coupling reactions.

Physical and Chemical Data

Quantitative data for **4-Bromopyridine-3-boronic acid** is summarized in the table below. It is important to note that while some physical properties like a definitive melting and boiling point are not consistently reported in publicly available literature, typical properties for similar pyridine boronic acids are provided for context.

Property	Value	Source(s)
CAS Number	1256355-39-1	[1]
Molecular Formula	C ₅ H ₅ BBrNO ₂	[1] [2]
Molecular Weight	201.82 g/mol	[1]
Appearance	White to off-white solid	General observation for similar compounds
Melting Point	Not consistently reported. For the related compound 4-Bromopyridine-3-carboxylic acid: 118-134 °C. [3] [4]	[3] [4]
Boiling Point	Not reported.	
Solubility	The hydrochloride salt of the parent 4-bromopyridine is noted to be insoluble in organic solvents. [5] Boronic acids, in general, exhibit solubility in polar organic solvents like DMSO and methanol. [6]	[5] [6]
pKa	Not specifically reported. Aryl boronic acids generally have pKa values in the range of 8-10. [7]	[7]
Storage Conditions	0-8 °C, under an inert atmosphere is recommended for the free boronic acid. [8] The HBr salt is also available, suggesting the free base may have stability limitations. [8]	[8]

Chemical Reactivity and Stability

4-Bromopyridine-3-boronic acid is primarily utilized for its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The boronic acid moiety serves as the organometallic nucleophile, while the bromo-substituent can act as an electrophilic handle for subsequent transformations.

The stability of boronic acids can be a critical consideration. While 3- and 4-pyridinylboronic acids generally exhibit good stability, the free base of the parent compound, 4-bromopyridine, has been noted to be unstable and can self-oligomerize.^[5] This suggests that **4-Bromopyridine-3-boronic acid** should be handled with care, and storage under refrigerated and inert conditions is advisable to prevent degradation.^[8]

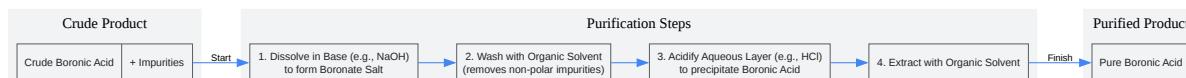
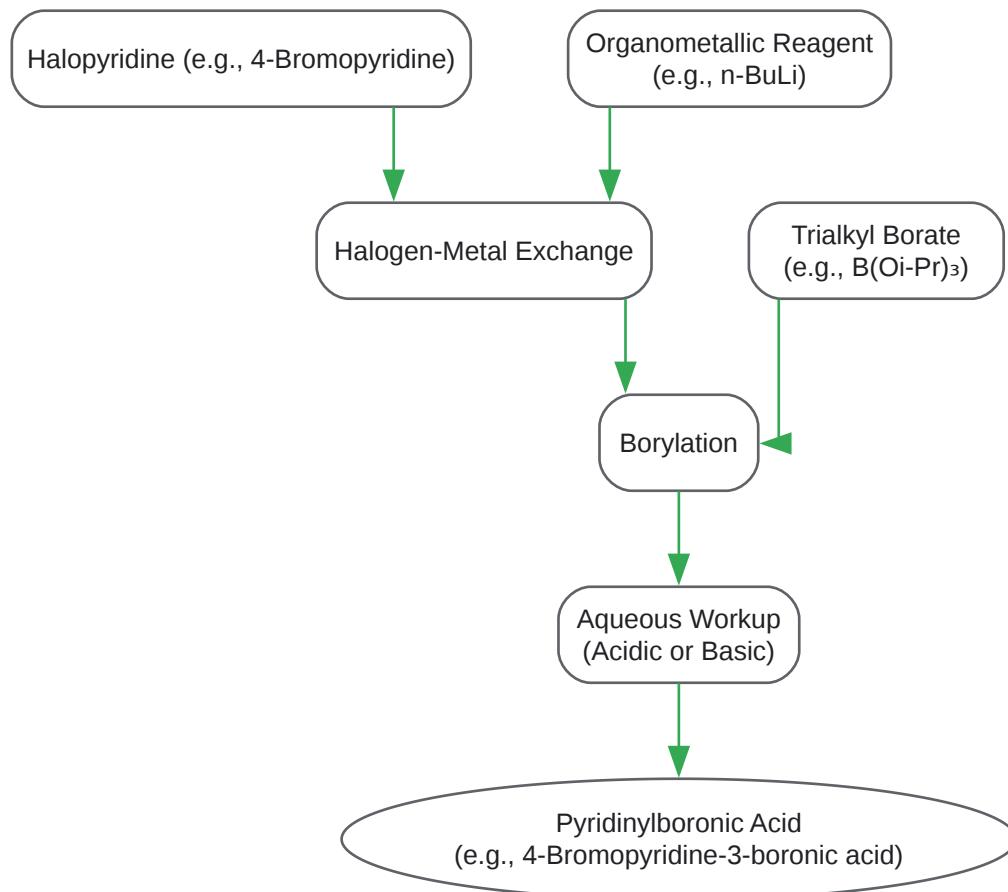
Experimental Protocols

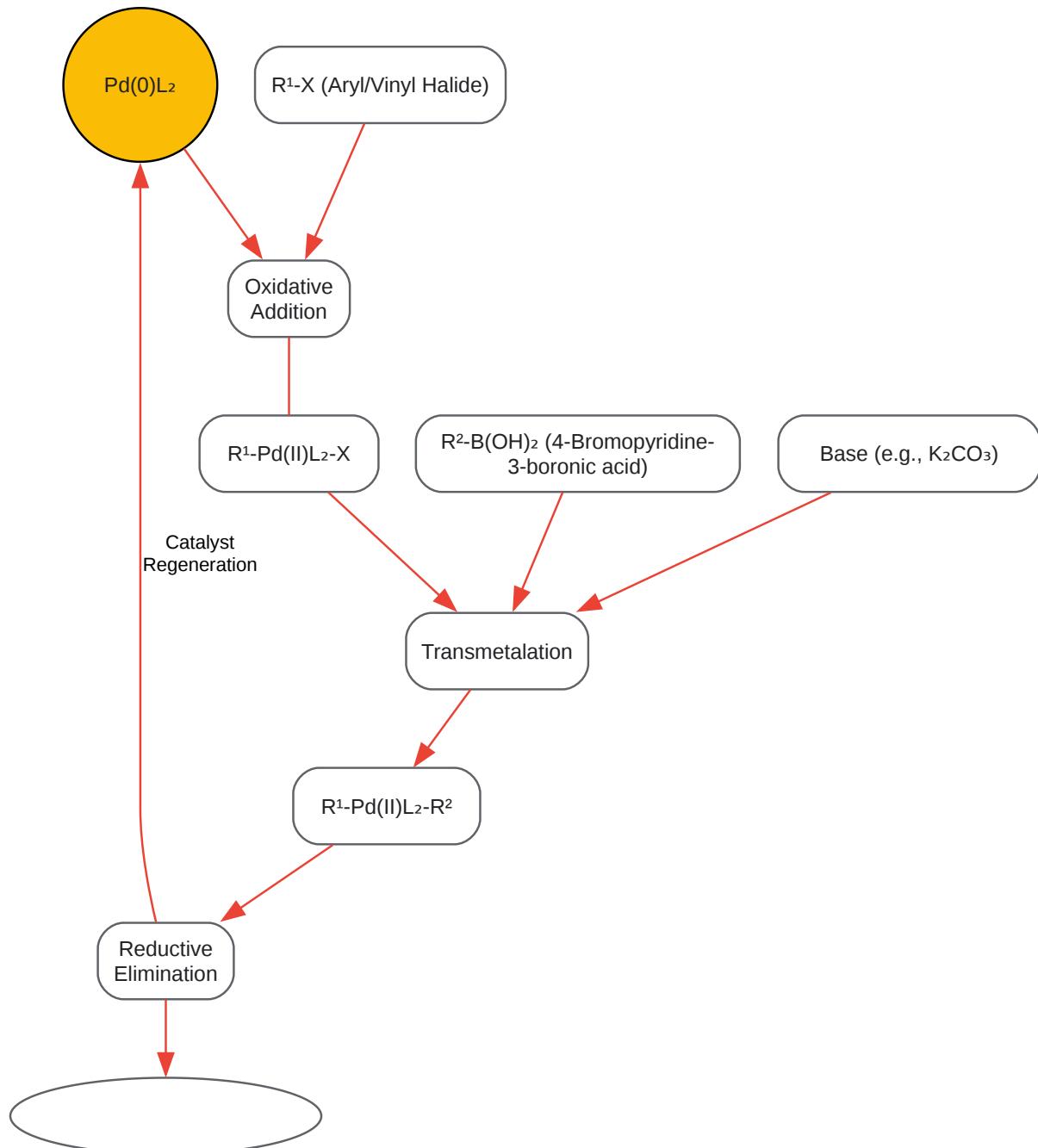
Detailed experimental protocols for the synthesis, purification, and utilization of **4-Bromopyridine-3-boronic acid** are crucial for its effective application.

Synthesis of Pyridinylboronic Acids

A common method for the synthesis of pyridinylboronic acids involves a halogen-metal exchange of the corresponding halopyridine, followed by borylation with a trialkyl borate. An *in situ* quench procedure is often preferred, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate at low temperatures to improve yields, especially with functionalized pyridines.

Diagram: General Synthesis of Pyridinylboronic Acids





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